3-Fluoro-D-phenylalanine
CAS No.: 110117-84-5
VCID: VC21538246
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Fluoro-D-phenylalanine is a derivative of the amino acid phenylalanine, where a fluorine atom is substituted at the meta position (3-position) of the phenyl ring. This compound is of significant interest in various fields, including peptide synthesis, drug development, biochemical research, diagnostics, and material science. Its unique fluorine substitution enhances the stability and activity of therapeutic peptides and allows researchers to explore new drug candidates with improved pharmacological properties. Peptide Synthesis3-Fluoro-D-phenylalanine serves as a valuable building block in peptide synthesis. The fluorine substitution can enhance the stability and activity of peptides by altering their physical and chemical properties. This is particularly useful in creating fluorinated amino acids that can improve the pharmacokinetic profiles of therapeutic peptides. Drug DevelopmentIn medicinal chemistry, the unique fluorine substitution of 3-Fluoro-D-phenylalanine allows researchers to develop new drug candidates with improved pharmacological properties. Fluorine's ability to participate in hydrogen bonding and its high electronegativity can significantly influence the binding affinity and selectivity of drugs. Biochemical ResearchThis compound is used in studies involving protein folding and interactions. By incorporating fluorinated amino acids into proteins, researchers can better understand how modifications affect protein behavior, which is crucial for developing targeted therapies. DiagnosticsThe incorporation of 3-Fluoro-D-phenylalanine into biomolecules can enhance imaging techniques, aiding in disease diagnosis through improved contrast in imaging studies. Material ScienceIts properties can be leveraged in the development of new materials with specific functionalities, such as improved biocompatibility for biomedical applications. Research FindingsRecent studies have highlighted the versatility of 3-Fluoro-D-phenylalanine in various research areas. For instance, its role in peptide synthesis has been explored extensively due to its ability to enhance peptide stability and activity.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 110117-84-5 | ||||||||||||
Product Name | 3-Fluoro-D-phenylalanine | ||||||||||||
Molecular Formula | C9H10FNO2 | ||||||||||||
Molecular Weight | 183.18 g/mol | ||||||||||||
IUPAC Name | (2R)-2-amino-3-(3-fluorophenyl)propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | ||||||||||||
Standard InChIKey | VWHRYODZTDMVSS-MRVPVSSYSA-N | ||||||||||||
Isomeric SMILES | C1=CC(=CC(=C1)F)C[C@H](C(=O)[O-])[NH3+] | ||||||||||||
SMILES | C1=CC(=CC(=C1)F)CC(C(=O)O)N | ||||||||||||
Canonical SMILES | C1=CC(=CC(=C1)F)CC(C(=O)[O-])[NH3+] | ||||||||||||
Synonyms | 3-Fluoro-D-phenylalanine;110117-84-5;D-3-fluorophenylalanine;(2R)-2-amino-3-(3-fluorophenyl)propanoicacid;3-fluor-d-phenylalanin;D-3-FLUOROPHE;m-Fluoro-D-phenylalanine;3-FLUORO-D-PHE;SBB063823;(R)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOICACID;2629-54-1;PubChem17963;AC1LEQE9;AC1Q4NBJ;D-3-F-PHE-OH;H-M-FLUORO-D-PHE-OH;KSC497E4F;D-PHE(3-F)-OH;H-D-PHE(3-F)-OH;SCHEMBL288728;CTK3J7242;MolPort-001-775-432;ZINC113787;D-PHENYLALANINE,3-FLUORO-;ANW-59160 | ||||||||||||
PubChem Compound | 716317 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume